molecular formula C14H13N3OS B1417744 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1092323-88-0

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1417744
CAS No.: 1092323-88-0
M. Wt: 271.34 g/mol
InChI Key: BYWUNWYSAGGSAL-UHFFFAOYSA-N
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Description

7-(2,4-Dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazinone core substituted at positions 2 and 5. The 2-methyl group and 7-(2,4-dimethylphenyl) substituent distinguish it from related derivatives.

Properties

IUPAC Name

7-(2,4-dimethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-7-4-5-10(8(2)6-7)11-13-12(14(18)17-16-11)15-9(3)19-13/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWUNWYSAGGSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenyl hydrazine with a thiazole derivative under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with tailored properties.

Biology and Medicine

The compound has shown potential as a pharmacophore in drug design. Its structural similarity to known bioactive molecules suggests it may interact with biological targets such as enzymes or receptors. Preliminary studies indicate possible applications in:

  • Anticancer Research : Due to its structural features that are common in anti-cancer agents.
  • Antimicrobial Studies : Similar compounds have exhibited antimicrobial properties, warranting further investigation into this compound's efficacy.

Industrial Applications

In industry, 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be utilized in developing new materials with specific properties. Potential applications include:

  • Polymer Development : Incorporating this compound into polymers may enhance their performance characteristics.
  • Specialty Chemicals : It may serve as an intermediate in producing specialty chemicals for various applications.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methylthiazolo[5,4-d]pyridazin-4(5H)-oneThiazole and pyridazine ringsDifferent biological activity profiles
7-(Phenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-oneSimilar core structureEnhanced stability or solubility
6-Methoxy-7-(2-methylphenyl)thiazolo[4,5-d]pyridazin-4(5H)-oneIncludes methoxy groupBetter interaction with certain receptors

Future Research Directions

Further research is necessary to elucidate the specific biological mechanisms of action for this compound. This includes:

  • In Vitro Studies : To assess cellular interactions and effects on various disease models.
  • In Vivo Studies : To evaluate therapeutic potential and safety profiles.

Mechanism of Action

The mechanism of action of 7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Activity:
  • Phenyl Derivatives (e.g., 10a): Moderate anti-inflammatory activity (−30.97% edema inhibition) but inferior to ketorolac. Limited antinociceptive effects in the "acetic acid cramps" model .
  • Thienyl Derivatives (e.g., 16a): Enhanced dual activity (−34.8% edema inhibition and significant antinociception), suggesting electron-withdrawing heterocycles improve potency .
  • The 2-methyl group (vs. bulkier pyrrolidinyl/piperidinyl) could reduce steric hindrance, favoring target engagement .
Antiviral and Antimicrobial Activity:
  • 2-Methyl-7-thienyl analogs demonstrated antiviral activity against RNA viruses, highlighting the importance of small alkyl groups at position 2 .
  • Thiazolo[4,5-d]pyridazinones with electron-donating substituents (e.g., methyl) exhibit improved antibacterial profiles compared to unsubstituted analogs .

Physicochemical Properties

  • Solubility : Smaller substituents at position 2 (e.g., methyl) improve aqueous solubility relative to morpholinyl or piperidinyl derivatives .

Key Research Findings

  • Electron-Donating Substituents : Methyl groups at position 2 and aryl rings enhance analgesic activity by stabilizing ligand-receptor interactions .
  • Steric Effects : Bulky groups at position 2 (e.g., piperidinyl) reduce anti-inflammatory efficacy, suggesting a steric limit for optimal activity .
  • Heterocyclic vs. Aryl Substituents: Thienyl and furyl groups at position 7 improve antinociceptive activity, while phenyl derivatives are more effective in anti-inflammatory assays .

Biological Activity

7-(2,4-Dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a thiazole-based compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₇H₇N₃OS
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 54012-74-7
  • IUPAC Name : this compound

The compound features a thiazole ring fused with a pyridazine moiety, which is critical for its biological activity. The presence of the 2,4-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole compounds with specific substitutions on the phenyl ring exhibited IC₅₀ values in the low micromolar range against A-431 and Jurkat cells .

CompoundCell LineIC₅₀ (µg/mL)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The structure-activity relationship (SAR) analysis suggests that electron-donating groups on the phenyl ring enhance cytotoxicity .

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. In a series of studies, certain thiazole-integrated compounds were found to provide significant protection in animal models against induced seizures . The presence of specific functional groups was correlated with increased efficacy.

Antimalarial Activity

Another area of interest is the antimalarial potential of thiazole derivatives. Studies have shown that modifications to the N-aryl amide group linked to the thiazole ring can significantly enhance activity against Plasmodium falciparum . Compounds designed with non-bulky electron-withdrawing groups at specific positions demonstrated high potency with low cytotoxicity.

Study on Antitumor Activity

A recent study synthesized several thiazolo[4,5-d]pyridazine derivatives and assessed their antiproliferative effects across different cancer cell lines. The findings indicated that compounds with a methyl group at position four of the phenyl ring exhibited enhanced activity compared to their counterparts lacking this substitution .

Neuropsychiatric Applications

Emerging research suggests that derivatives of this compound may interfere with corticotropin-releasing factor (CRF) receptor binding, offering potential therapeutic avenues for stress-related disorders . This highlights the versatility of thiazole-based compounds in targeting multiple pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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